Simazine mercapturate

Description

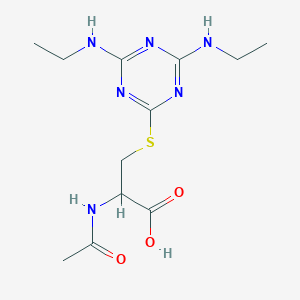

Structure

3D Structure

Properties

Molecular Formula |

C12H20N6O3S |

|---|---|

Molecular Weight |

328.39 g/mol |

IUPAC Name |

2-acetamido-3-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid |

InChI |

InChI=1S/C12H20N6O3S/c1-4-13-10-16-11(14-5-2)18-12(17-10)22-6-8(9(20)21)15-7(3)19/h8H,4-6H2,1-3H3,(H,15,19)(H,20,21)(H2,13,14,16,17,18) |

InChI Key |

CSQCJPSBEYLCBK-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NC(=NC(=N1)SCC(C(=O)O)NC(=O)C)NCC |

Origin of Product |

United States |

Formation and Biotransformation Pathways of Simazine Mercapturate

The formation of simazine (B1681756) mercapturate begins with the conjugation of simazine with the endogenous tripeptide glutathione (B108866) (GSH). cdc.govmst.dk This initial reaction involves the displacement of the chlorine atom on the triazine ring by the sulfhydryl group of glutathione. nih.govsemanticscholar.org This step is critical as it marks the commitment of the xenobiotic to this detoxification route.

Following the initial conjugation, the resulting glutathione conjugate undergoes sequential enzymatic cleavage. researchgate.net First, the glutamyl residue is removed, followed by the glycine (B1666218) residue, to yield the cysteine conjugate of simazine. researchgate.net In the final step, this cysteine conjugate is N-acetylated, meaning an acetyl group is added to the nitrogen atom of the cysteine moiety, to form simazine mercapturate (an N-acetylcysteine S-conjugate). researchgate.net This final product is significantly more polar than the original simazine molecule, which facilitates its elimination from the body, typically via urine. ontosight.airesearchgate.net

Species Specific Differences in Simazine Biotransformation Profiles

The metabolism of simazine (B1681756), including the pathway leading to mercapturate formation, exhibits considerable variation across different species, from mammals to plants. nih.gov The primary routes of metabolism in rats and other animal species are N-dealkylation and glutathione (B108866) conjugation. mst.dkiarc.fr

In mammals such as rats, the liver is the primary site of metabolism where both N-dealkylation via the cytochrome P450 system and glutathione conjugation occur. mst.dk While rats and humans produce similar types of metabolites from exposure to related triazines like atrazine (B1667683), the ratios of these metabolites can differ, suggesting species-specific metabolic preferences. mst.dk For example, in vitro studies comparing the metabolism of chlorotriazines in liver microsomes from rats, mice, and guinea pigs showed significant differences in the rates of N-dealkylation, a competing metabolic pathway. nih.gov

In contrast, plants have evolved distinct mechanisms for metabolizing simazine. While N-dealkylation is a common pathway in many plant species, glutathione conjugation is also a significant detoxification route, particularly in tolerant species like corn (Zea mays). researchgate.netresearchgate.netnih.gov The ability of a plant to resist the phytotoxic effects of simazine is often linked to its capacity to rapidly detoxify the herbicide through either N-dealkylation or glutathione conjugation. researchgate.netnih.gov For instance, the resistance of corn to the related herbicide atrazine is primarily due to high levels of glutathione S-transferase activity that catalyzes its conjugation with glutathione. nih.gov Some plants may also utilize non-enzymatic hydrolysis to form hydroxysimazine (B165074), a pathway less prominent in animals. nih.govnih.gov

The following table summarizes the key metabolic pathways of simazine in different species groups.

| Species Group | Primary Metabolic Pathways | Key Findings |

| Mammals (e.g., Rats) | N-dealkylation, Glutathione Conjugation | Metabolism is extensive, leading to mercapturic acid conjugates excreted in urine. cdc.govmst.dk The liver's cytochrome P450 enzymes are key to N-dealkylation. cdc.gov |

| Vertebrates (General) | N-dealkylation, Glutathione Conjugation | All vertebrate species evaluated demonstrate the ability to metabolize simazine, but the rates and site-specificity of the reactions vary considerably. nih.govacs.org |

| Plants | N-dealkylation, Glutathione Conjugation, Hydrolysis | Tolerant species often exhibit rapid metabolism. researchgate.net Glutathione conjugation is a key resistance mechanism in crops like corn. nih.gov |

Enzymatic and Non Enzymatic Contributions to Mercapturate Formation

The formation of the initial glutathione (B108866) conjugate of simazine (B1681756), the first committed step in the mercapturate pathway, can occur through both enzymatic and non-enzymatic mechanisms.

The enzymatic catalysis of this reaction is primarily mediated by a superfamily of enzymes known as glutathione S-transferases (GSTs). nih.govnih.gov GSTs are crucial Phase II detoxification enzymes that catalyze the conjugation of the thiol group of glutathione to a wide variety of electrophilic substrates, including simazine. tandfonline.commdpi.com This enzymatic reaction significantly accelerates the rate of detoxification. nih.gov The activity of GSTs is a determining factor in the tolerance of certain organisms, such as corn, to triazine herbicides. nih.gov In some cases, increased GST levels or enzymes with higher catalytic efficiency towards a specific herbicide can confer resistance. nih.gov

The table below outlines the contributions to the initial conjugation step.

| Contribution Type | Description | Key Molecules/Enzymes | Significance |

| Enzymatic | Catalysis of the conjugation of simazine with glutathione. | Glutathione S-transferases (GSTs) | The primary and most efficient pathway for detoxification in many species, conferring tolerance and resistance. nih.govmdpi.com |

| Non-Enzymatic | Spontaneous chemical reaction between simazine and glutathione. | Glutathione (GSH) | A slower, secondary pathway; its contribution is generally minor compared to the enzymatic route. semanticscholar.orgnih.gov |

Simazine Mercapturate As a Biomarker in Exposure Assessment Studies

Application in Human Biomonitoring Programs

Simazine (B1681756) mercapturate has been utilized as a specific biomarker of exposure in human biomonitoring studies, particularly those assessing environmental and occupational exposures to pesticides. These programs measure the concentration of the metabolite in human fluids, most commonly urine, to confirm and quantify exposure to the parent herbicide, simazine.

One notable application was in the French PELAGIE (Perturbateurs Endocriniens: Étude Longitudinale sur les Anomalies de la Grossesse, l’Infertilité et l’Enfance) birth cohort. nih.gov In this large-scale prospective study, maternal urine samples collected before the 19th week of gestation were analyzed for a range of pesticide biomarkers. The study specifically measured for the presence of simazine or simazine mercapturate to classify prenatal exposure. nih.govhh-ra.org The findings from a subcohort of 579 participants demonstrated the utility of this biomarker in a general population setting. hh-ra.org Similarly, other research has used the presence of simazine and/or its mercapturate metabolite in maternal urine to investigate potential associations with health outcomes, confirming its role in epidemiological research. regulations.gov

Table 1: Application of Simazine Mercapturate in a Human Biomonitoring Study (PELAGIE Cohort) This table is interactive. Click on the headers to sort the data.

| Biomarker Measured | Study Population | Number of Samples | Detection Frequency | Source(s) |

|---|---|---|---|---|

| Simazine or Simazine Mercapturate | Pregnant Women (subcohort) | 579 | 8% | hh-ra.org |

| Atrazine (B1667683) or Atrazine Mercapturate | Pregnant Women (subcohort) | 579 | 5.5% - 6% | nih.govhh-ra.org |

| Dealkylated triazine metabolites | Pregnant Women (subcohort) | 579 | 20% | hh-ra.org |

Distinction from Other Triazine Metabolites in Exposure Profiling

The triazine herbicide family includes several structurally similar compounds, such as atrazine and propazine (B92685), which are also used extensively in agriculture. epa.gov These compounds can undergo similar metabolic transformations in the body, leading to a complex profile of urinary metabolites, including dealkylated and hydroxylated forms. nih.govnih.gov Simazine mercapturate is formed through the glutathione (B108866) conjugation pathway, a specific metabolic route for detoxifying electrophilic compounds. nih.govnih.gov

Its primary value as a biomarker lies in its specificity: the measurement of simazine mercapturate in urine is an unequivocal indicator that a person was exposed to the parent compound, simazine, and not just its environmental degradates or other related triazines. nih.gov This is crucial for accurate exposure assessment in populations potentially exposed to multiple triazines.

However, the structural similarity between triazine mercapturates necessitates highly specific analytical methods for their differentiation. For example, an enzyme-linked immunosorbent assay (ELISA) developed for atrazine mercapturate was found to be highly selective, with the structurally analogous simazine mercapturate showing only 9% cross-reactivity. ucanr.edunih.gov While this demonstrates that distinction is possible, it also highlights the potential for interference if methods are not sufficiently specific. Research on atrazine suggests that measuring a single metabolite, such as the mercapturate, may underestimate the total exposure to all related compounds (parent and degradates). nih.gov Therefore, for a comprehensive exposure profile, it is often recommended to analyze a panel of metabolites, including mercapturates, dealkylated, and hydroxylated forms. nih.govoup.com

Kinetic Considerations for Biomarker Utility

The usefulness of a biomarker is heavily dependent on its pharmacokinetic properties, which determine the timeframe over which it can be reliably detected following an exposure event.

Studies on atrazine provide insight into the likely kinetics of simazine metabolites. Following dermal exposure in human volunteers, the renal excretion half-life of atrazine and its metabolites was reported to be between 19.6 and 31 hours. regulations.gov Another study noted an elimination half-life of 21 to 32 hours for radioactivity following atrazine administration. nih.gov The urinary excretion half-life of diaminochlorotriazine (B1259301) (DACT), a common metabolite of both atrazine and simazine, was found to be 11.5 hours in humans. regulations.govnih.gov Based on these related compounds, simazine mercapturate is expected to have a relatively short elimination half-life, likely in the range of 12 to 32 hours. This indicates that simazine mercapturate is a biomarker of recent exposure, with a detection window of a few days following the cessation of exposure. epa.gov

Table 2: Kinetic Parameters of Triazine Metabolites Relevant to Biomarker Utility This table is interactive. Click on the headers to sort the data.

| Compound/Metabolite | Matrix/Route | Half-Life (Hours) | Species | Source(s) |

|---|---|---|---|---|

| Atrazine (and metabolites) | Renal Excretion (Dermal) | 19.6 - 31 | Human | regulations.gov |

| Atrazine (radioactivity) | Elimination | 21 - 32 | Unknown | nih.gov |

| Diaminochlorotriazine (DACT) | Urinary Excretion | 11.5 | Human | regulations.gov |

A fundamental advantage of biomonitoring is that the concentration of a urinary metabolite like simazine mercapturate reflects the absorbed dose, integrating exposure from all routes (oral, dermal, inhalation) and accounting for individual differences in absorption. nih.govresearchgate.net The amount of a mercapturic acid excreted in urine over a 24-hour period can theoretically be used to estimate the daily exposure to the parent compound, a process known as reverse dosimetry.

However, establishing a precise quantitative correlation between the external exposure level of simazine and the internal dose, as measured by urinary simazine mercapturate, is challenging. This relationship is influenced by numerous factors, including the efficiency of dermal absorption, the rate of metabolism, and individual variability in excretion kinetics. While the principle holds that higher external exposure will lead to higher urinary metabolite concentrations, specific correlation studies for simazine and its mercapturate are not widely published. The complexity is compounded by the limitations discussed in the following section.

Limitations and Challenges in Biomarker Interpretation

While simazine mercapturate is a specific and useful biomarker, its interpretation is not without challenges. These limitations must be considered when using biomonitoring data in exposure and risk assessment.

A significant challenge in the use of mercapturic acids as biomarkers is the high degree of variability observed in their excretion rates among individuals, even with identical exposures. researchgate.net This variability can limit their utility for assessing an individual's specific exposure level without a broader understanding of their metabolic profile. researchgate.net Studies on the closely related atrazine have shown that urinary metabolite profiles can differ dramatically among people within the same exposure category. nih.gov

This inter-individual variability is rooted in genetic differences in the metabolic machinery responsible for forming and processing mercapturic acids. The mercapturic acid pathway involves several enzymatic steps, and genetic polymorphisms in the genes coding for these enzymes can alter their efficiency. researchgate.net Key enzymes involved include:

Glutathione S-transferases (GSTs): These enzymes catalyze the initial and rate-limiting step of conjugating glutathione to simazine. Genetic polymorphisms in GSTs are common in human populations and can lead to significant differences in an individual's capacity to form mercapturates. researchgate.net

Cysteine S-conjugate N-acetyltransferase (NAT): This enzyme is responsible for the final N-acetylation step to form the mercapturic acid. tandfonline.com Human studies have demonstrated considerable inter-individual differences in the activity of this enzyme, which would directly impact the amount of the final mercapturate metabolite excreted. tandfonline.com

Therefore, an individual's genetic makeup can significantly influence the amount of simazine mercapturate excreted for a given exposure, making direct comparisons between individuals complex.

Environmental Transformation and Degradation Pathways Influencing Mercapturate Precursors

Environmental Fate of Simazine (B1681756) and its Primary Degradates

Simazine is a persistent and mobile herbicide, and its presence, along with its breakdown products, has been detected in both groundwater and surface water. researchgate.netnih.gov The primary routes for its dissipation from the environment include microbial degradation, runoff, and leaching. nih.gov While volatilization and photodegradation under typical climatic conditions are not considered major dissipation processes from soil, photolysis can contribute to its breakdown. nih.govwho.intresearchgate.net

Microbial activity is the principal driver of simazine degradation in the environment, although this process is often slow. nih.govccme.ca The persistence of simazine in soil, often measured by its half-life, is highly variable. It can range from less than 14 days to over 234 days, depending on factors such as soil type, organic matter content, pH, temperature, and moisture. ccme.cabibliotekanauki.pl For instance, under aerobic soil conditions, the half-life is typically between 8 to 12 weeks, but this can be extended in dry or cold conditions. ccme.ca

The degradation of simazine leads to the formation of several primary degradates. The main transformation products found in the environment are hydroxylated and dealkylated metabolites. researchgate.netepa.gov Key primary degradates include:

Hydroxysimazine (B165074) (2-hydroxy-4,6-bis(ethylamino)-s-triazine) researchgate.net

Deethylsimazine (2-chloro-4-amino-6-ethylamino-s-triazine) researchgate.net

Diaminochlorotriazine (B1259301) (2-chloro-4,6-diamino-s-triazine), a fully dealkylated product researchgate.netresearchgate.net

These degradates are significant as they contribute to the total triazine residues found in soil and water systems. researchgate.net

Table 1: Reported Half-Life of Simazine in Various Environmental Conditions

| Condition | Half-Life Range | Influencing Factors | Source(s) |

|---|---|---|---|

| Soil (Field) | <14 to 100 days | Soil organic carbon, clay content, pH, temperature | ccme.ca |

| Soil (General) | 46 to 174 days | Climate, soil type | who.int |

| Soil (Laboratory) | 36 to 234 days | Not specified | bibliotekanauki.pl |

| Aerobic Soil | 8 to 12 weeks | Soil moisture, temperature | ccme.ca |

| Anaerobic Soil | >12 weeks | Oxygen level | ccme.ca |

| Anaerobic Aquatic | ~660 days | Sediment type | epa.gov |

| Pond Water | ~30 days | Presence of algae and weeds | canada.ca |

Formation of Hydroxylated and Dealkylated Simazine Metabolites in the Environment

The formation of simazine's primary environmental metabolites occurs through distinct chemical and biological pathways. These transformation products are crucial as they represent the initial steps that can ultimately lead to mercapturate conjugates.

Hydroxylated Metabolites: The primary hydroxylated degradate is hydroxysimazine . Its formation occurs mainly through the hydrolysis of the parent simazine molecule, where the chlorine atom on the triazine ring is replaced by a hydroxyl group (-OH). researchgate.netnih.gov This transformation is significant because hydroxysimazine is considered a detoxified form of the herbicide. nih.gov Hydrolysis can be a purely chemical process, particularly in acidic environments, but it is also mediated by microorganisms and can be enhanced by the presence of soil organic matter. ccme.cabibliotekanauki.plcambridge.org In some plants, such as corn, this conversion happens enzymatically. nih.gov Hydroxysimazine generally degrades more slowly than simazine and can persist in the soil. cambridge.org

Dealkylated Metabolites: Dealkylation involves the removal of one or both of the ethyl side chains from the simazine molecule. who.intup.pt This process is primarily driven by microbial activity in soil and water. bibliotekanauki.pl

Mono-N-dealkylation results in metabolites like deethylsimazine . researchgate.netepa.gov

Di-N-dealkylation leads to the formation of diaminochlorotriazine . researchgate.net

Studies have shown that deethylation (removal of an ethyl group) can occur at a faster rate than the removal of other alkyl groups, such as the isopropyl group on the related herbicide atrazine (B1667683). usgs.gov Photodegradation can also contribute to the dealkylation of simazine. researchgate.net These dealkylated products are frequently detected in groundwater alongside the parent compound. researchgate.net

Table 2: Key Environmental Metabolites of Simazine and Their Formation Pathways

| Metabolite | Formation Pathway(s) | Environmental Compartment | Source(s) |

|---|---|---|---|

| Hydroxysimazine | Hydrolysis (chemical, microbial, plant-mediated) | Soil, Water, Plants | researchgate.netccme.canih.gov |

| Deethylsimazine | Microbial N-dealkylation, Photodegradation | Soil, Water | researchgate.netbibliotekanauki.plepa.gov |

| Diaminochlorotriazine | Microbial N-dealkylation | Soil, Water | researchgate.netresearchgate.net |

Potential for Mercapturate Formation from Environmental Transformation Products

The formation of mercapturates (mercapturic acid conjugates) is a critical detoxification pathway that occurs within living organisms following exposure to xenobiotics like simazine and its metabolites. nih.gov This process is not known to occur abiotically in the environment; rather, it represents a biological transformation of simazine or its environmental degradates after they have been absorbed by an organism, such as a plant or animal. nih.govmst.dk

The general pathway begins with the conjugation of the electrophilic compound with glutathione (B108866) (GSH), an endogenous antioxidant, a reaction often catalyzed by glutathione S-transferase enzymes. nih.govsemanticscholar.org This initial conjugate is then further metabolized through the removal of glutamate (B1630785) and glycine (B1666218) residues, followed by N-acetylation of the remaining cysteine conjugate to form the final mercapturic acid, which is water-soluble and can be excreted. nih.gov

For simazine, two main routes lead to mercapturate formation within a biological system:

Direct Conjugation of Simazine: The parent simazine molecule can directly conjugate with glutathione, displacing the chlorine atom. nih.govcdc.gov This pathway has been identified in various organisms. researchgate.netmst.dk

Conjugation of Metabolites: The environmental degradation products of simazine, particularly its hydroxylated forms, serve as key precursors for mercapturate synthesis. who.intnih.gov Research has shown that after oral administration of simazine to female rats, the urine contained conjugated mercapturates of hydroxysimazine as well as its dealkylated forms, 2-hydroxy-4-amino-6-ethylamino-s-triazine and 2-hydroxy-4,6-diamino-s-triazine . who.int The amounts of these hydroxylated mercapturates accounted for 6.8%, 6.1%, and 14% of the administered dose, respectively. who.int This demonstrates a direct metabolic link where simazine is first transformed in the environment (or in vivo) to its hydroxylated degradates, which are then conjugated and processed into mercapturates for elimination. who.intnih.gov

Therefore, the environmental transformation of simazine into hydroxylated and dealkylated metabolites is a crucial first step that creates the very substrates used by organisms to produce simazine mercapturates. The presence of these precursors in soil and water means that organisms are exposed not only to the parent herbicide but also to a suite of degradates that are readily channeled into the mercapturic acid detoxification pathway.

Mechanistic Research on Simazine Mercapturate Formation in Biological Systems

In Vitro Studies on Cellular Models

In vitro systems, such as liver microsomes and S9 fractions, have been instrumental in dissecting the enzymatic processes involved in the biotransformation of simazine (B1681756). These models allow for the study of specific metabolic reactions in a controlled environment, providing detailed information on the enzymes responsible for the formation of simazine mercapturate precursors.

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I cytochrome P450 (CYP450) enzymes. Studies using rat liver microsomes have demonstrated that the initial metabolism of simazine involves N-dealkylation, a process catalyzed by CYP450 enzymes. Specifically, research has pointed to the involvement of the CYP1A1/2 isozymes in this initial metabolic step. nih.govnih.govnih.gov This dealkylation can precede conjugation with glutathione (B108866).

The liver S9 fraction, which contains both microsomal and cytosolic enzymes, provides a more complete in vitro model for studying the entire metabolic pathway of simazine to its mercapturate. researchgate.netresearchgate.netbiorxiv.org The cytosolic fraction of the S9 preparation contains glutathione S-transferases (GSTs), which are crucial for the conjugation of simazine, or its dealkylated metabolites, with glutathione (GSH). regulations.govscispace.comnih.gov This conjugation step is the initial and rate-limiting step in the mercapturic acid pathway. tandfonline.comtubitak.gov.tr The resulting glutathione conjugate is the first precursor to simazine mercapturate.

The formation of glutathione conjugates of the related triazine herbicide, atrazine (B1667683), has been demonstrated in pooled human liver S9 fractions in the presence of exogenous GSH. nih.gov Given the structural similarity between atrazine and simazine, a similar mechanism is expected for simazine.

Glutathione S-transferases (GSTs) are a superfamily of enzymes that catalyze the nucleophilic attack of the sulfur atom of glutathione on the electrophilic center of a wide range of substrates, including herbicides like simazine. publications.gc.carjpbcs.comresearchgate.net While the involvement of GSTs in simazine conjugation is well-established, specific kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), for the reaction between simazine and specific GST isozymes are not extensively documented in the available literature. However, kinetic studies on GSTs with other herbicides provide a framework for understanding this process. For instance, kinetic analyses of maize GST I with the herbicide alachlor (B1666766) fit a random sequential bi-bi mechanism, with product release being the rate-limiting step. science.gov Studies with sorghum GSTs have also determined kinetic parameters for various substrates, demonstrating the enzymes' capacity for herbicide detoxification. cdc.gov

The final step in the formation of simazine mercapturate is the N-acetylation of the cysteine conjugate, a reaction catalyzed by N-acetyltransferase 8 (NAT8). nih.govepa.govnih.gov NAT8 is a microsomal enzyme predominantly expressed in the liver and kidney. nih.govnih.govsemanticscholar.org Molecular identification studies have confirmed that NAT8 is the enzyme responsible for acetylating cysteine S-conjugates to form mercapturic acids. nih.govnih.govsemanticscholar.org While the general function of NAT8 is known, specific enzyme kinetic data for the acetylation of the simazine-cysteine conjugate by NAT8 is not available in the current scientific literature. Studies on recombinant human NAT8 have, however, determined its activity with model S-aryl-substituted cysteine conjugates, demonstrating Michaelis-Menten kinetics.

In Vivo Investigations in Animal Models

In vivo studies, primarily in rodent models such as rats, have been crucial for understanding the metabolic fate, tissue distribution, and excretion of simazine and its metabolites, including simazine mercapturate. These studies provide a more holistic view of the detoxification process as it occurs within a living organism.

Metabolic profiling studies in rats have confirmed that the primary routes of simazine metabolism are N-dealkylation and glutathione conjugation. nih.gov Following oral administration of radiolabeled simazine to rats, various metabolites have been identified in urine and feces. The major urinary metabolites include the mono- and di-N-dealkylated products. The formation of simazine mercapturate as a final excretion product is a result of the glutathione conjugation pathway. nih.gov This pathway is considered a major route for the detoxification of simazine.

A proposed metabolic pathway for simazine in rats involves initial N-dealkylation followed by glutathione conjugation of the parent compound or its dealkylated metabolites. The resulting glutathione conjugate is then sequentially metabolized to a cysteine conjugate and finally to the mercapturic acid derivative, which is then excreted. nih.gov

Table 1: Major Metabolic Pathways of Simazine in Rats

| Metabolic Pathway | Key Enzymes | Resulting Metabolites |

| N-Dealkylation | Cytochrome P450 (CYP1A1/2) | Mono- and Di-N-dealkylated simazine |

| Glutathione Conjugation | Glutathione S-Transferases (GSTs) | Simazine-glutathione conjugate |

| Mercapturic Acid Formation | γ-glutamyltransferase, dipeptidases, N-acetyltransferase 8 (NAT8) | Simazine mercapturate |

Studies in rats using radiolabeled simazine have shown extensive tissue distribution of radioactivity, indicating that simazine and/or its metabolites are distributed throughout the body, including the brain. nih.govnih.gov The highest concentrations of radioactivity have been observed in the liver, kidneys, and spleen. scispace.com These organs are key sites of metabolism and excretion. The liver is the primary site of simazine metabolism, including the formation of the glutathione conjugate, while the kidneys are crucial for the final steps of mercapturic acid synthesis and its excretion in urine. nih.govnih.gov

Following oral dosing of rats with radiolabeled simazine, a significant portion of the administered dose is excreted in the urine. One study reported that 49.3% of the administered radioactivity was excreted in the urine within 96 hours. nih.govnih.gov This indicates that the urinary excretion of metabolites, including simazine mercapturate, is a major route of elimination for this compound. The presence of simazine mercapturate has been confirmed in the urine of exposed individuals, highlighting its role as a biomarker of exposure. regulations.gov

While these studies provide a general overview of tissue distribution and excretion, quantitative data on the specific concentrations of simazine mercapturate and its direct precursors in various tissues are limited.

Table 2: Excretion of Radiolabeled Simazine in Rats

| Study Parameter | Finding | Reference |

| Urinary Excretion | 49.3% of administered dose excreted in 96 hours | nih.govnih.gov |

| Primary Excretion Route | Urine | nih.govnih.gov |

Insights into Detoxification Mechanisms

The formation of simazine mercapturate is a classic example of a Phase II detoxification pathway. nih.gov The initial conjugation of simazine with glutathione, catalyzed by GSTs, renders the molecule more water-soluble and less reactive. publications.gc.caresearchgate.net This step is crucial as it prevents the parent compound or its reactive metabolites from interacting with and damaging cellular macromolecules such as DNA, RNA, and proteins.

The subsequent conversion of the glutathione conjugate to simazine mercapturate involves the sequential cleavage of glutamic acid and glycine (B1666218) residues, followed by the N-acetylation of the remaining cysteine conjugate. tandfonline.comtubitak.gov.trnih.gov This entire pathway effectively transforms a lipophilic xenobiotic into a hydrophilic, non-toxic metabolite that can be readily eliminated from the body, primarily through the urine. The efficiency of this detoxification pathway is a key determinant of the susceptibility of an organism to the potential toxicity of simazine.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for detecting Simazine mercapturate in biological samples, and how do they ensure specificity?

- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. Key steps include:

-

Sample preparation : Use enzymatic hydrolysis to release conjugated metabolites, followed by solid-phase extraction to reduce matrix interference .

-

Validation : Include recovery studies (e.g., spiked samples) and cross-validate with gas chromatography-mass spectrometry (GC-MS) to confirm results .

-

Specificity : Differentiate Simazine mercapturate from environmental degradates (e.g., diaminochlorotriazine) by monitoring unique fragmentation patterns .

Table 1 : Comparison of Analytical Techniques for Simazine Mercapturate Detection

Technique LOD (ng/mL) Recovery (%) Key Advantage Study Reference LC-MS/MS 0.05 92–105 High specificity for metabolites GC-MS 0.1 85–95 Cost-effective for screening

Q. How does the detection of Simazine mercapturate in urine inform exposure assessment in epidemiological studies?

- Answer : Simazine mercapturate in urine is a biomarker of direct atrazine exposure, distinguishing it from environmental degradates. Methodological considerations include:

- Temporal sampling : Collect samples during/after herbicide application seasons to capture peak exposure .

- Confounding factors : Adjust for urinary creatinine levels and dietary sources of triazines in statistical models .

- Limitations : Cannot differentiate between dermal, inhalation, or oral exposure routes without supplementary data .

Q. What experimental designs are effective for quantifying Simazine mercapturate in environmental matrices (e.g., soil, water)?

- Answer : Combine field sampling with controlled laboratory assays:

- Field sampling : Use stratified random sampling near agricultural sites, with triplicate cores/water samples to account for spatial variability .

- Lab analysis : Employ isotope dilution (e.g., deuterated simazine) to correct for matrix effects during LC-MS/MS quantification .

- Quality control : Include blanks and spikes to monitor cross-contamination and instrument drift .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported environmental persistence of Simazine mercapturate across studies?

- Answer : Discrepancies often arise from soil microbial adaptation or methodological variability. Strategies include:

- Cross-adaptation assays : Pre-expose soil microbiomes to atrazine to test enhanced simazine degradation rates (e.g., mineralization studies using ^14^C-labeled compounds) .

- Sensitivity analysis : Parameterize biodegradation models (e.g., COP-Compost model) to identify critical factors like pH and organic carbon .

- Meta-analysis : Pool data from heterogeneous studies using random-effects models to quantify overall persistence trends .

Q. What pharmacokinetic models are suitable for predicting human exposure to Simazine mercapturate from environmental data?

- Answer : Physiologically based pharmacokinetic (PBPK) models integrate:

- Exposure routes : Parameterize dermal absorption, inhalation, and oral intake using biomonitoring data .

- Metabolic rates : Incorporate urinary excretion kinetics from controlled dosing studies .

- Validation : Compare model predictions with biomonitoring data from high-risk cohorts (e.g., farmworkers) .

Q. How can mechanistic studies elucidate Simazine mercapturate’s impact on dopaminergic metabolism?

- Answer : Use in vivo rodent models with multi-omics approaches:

- Dosage : Administer simazine orally (e.g., 12.5–200 mg/kg) over 40 days to mimic chronic exposure .

- Endpoints : Measure striatal dopamine (DA), metabolites (DOPAC/HVA), and protein expression (MAO, COMT) via HPLC and western blotting .

- Transcriptomics : Quantify mRNA levels of Nurr1 and TH to assess neurodevelopmental disruption .

Methodological Challenges and Future Directions

- Standardization : Develop consensus protocols for Simazine mercapturate quantification to address inter-study variability, as seen in acetaminophen mercapturate research .

- Integrative models : Combine environmental fate models (e.g., COP-Compost) with PBPK frameworks to predict ecosystem-to-human exposure pathways .

- Ethical design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies on underrepresented endpoints (e.g., developmental neurotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.